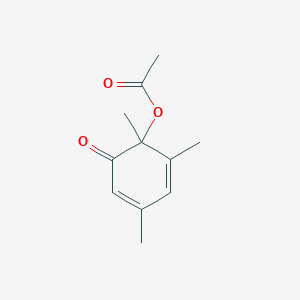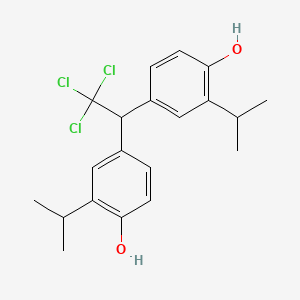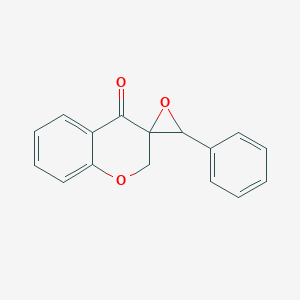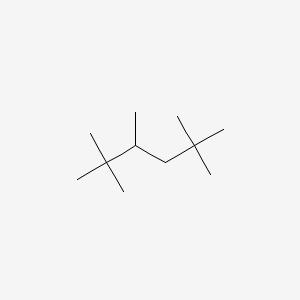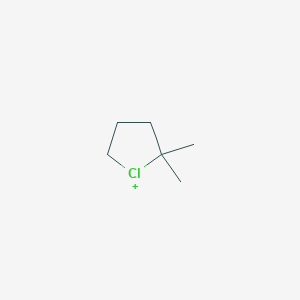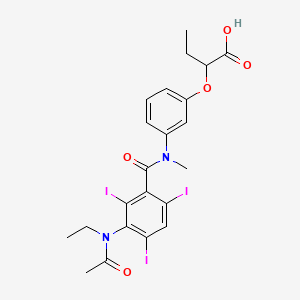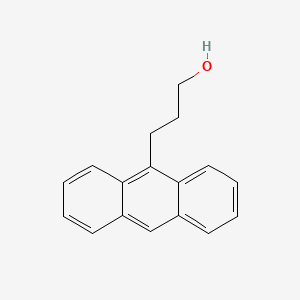
9-Anthracenepropanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Anthracenepropanol is an organic compound derived from anthracene, characterized by a hydroxyl group attached to a three-carbon chain at the 9-position of the anthracene ring. This compound is known for its applications in various fields, including organic synthesis and material science, due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 9-Anthracenepropanol can be synthesized through several methods. One common approach involves the hydrogenation of 9-anthracenecarboxaldehyde. This reaction typically requires a hydrogenation catalyst such as palladium on carbon and is carried out under a hydrogen atmosphere .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydrogenation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: It can participate in substitution reactions, where the hydroxyl group can be replaced by other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.
Major Products: The major products formed from these reactions include 9-anthracenecarboxaldehyde, 9-anthracenemethanol, and various substituted anthracene derivatives.
Aplicaciones Científicas De Investigación
9-Anthracenepropanol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and supramolecular assemblies.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a building block for pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 9-Anthracenepropanol involves its interaction with various molecular targets, depending on its application. In organic synthesis, it acts as a nucleophile, participating in various chemical reactions. In biological systems, its derivatives may interact with cellular components, affecting biochemical pathways and exhibiting therapeutic effects.
Comparación Con Compuestos Similares
9-Anthracenemethanol: Similar in structure but with a shorter carbon chain.
9-Anthracenecarboxaldehyde: An aldehyde derivative of anthracene.
9-Anthracenecarboxylic acid: Contains a carboxyl group at the 9-position.
Uniqueness: 9-Anthracenepropanol is unique due to its three-carbon chain, which provides distinct reactivity and properties compared to its shorter-chain counterparts. This structural difference allows for a broader range of chemical modifications and applications .
Propiedades
Número CAS |
22689-05-0 |
|---|---|
Fórmula molecular |
C17H16O |
Peso molecular |
236.31 g/mol |
Nombre IUPAC |
3-anthracen-9-ylpropan-1-ol |
InChI |
InChI=1S/C17H16O/c18-11-5-10-17-15-8-3-1-6-13(15)12-14-7-2-4-9-16(14)17/h1-4,6-9,12,18H,5,10-11H2 |
Clave InChI |
QSWUCIYIVJMUMB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[Chloro(phenyl)methylidene]-1,3-dioxolane](/img/structure/B14715605.png)
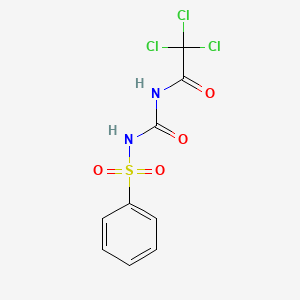
![[4-(7-acetyloxy-2-ethyl-2H-chromen-3-yl)phenyl] acetate](/img/structure/B14715630.png)
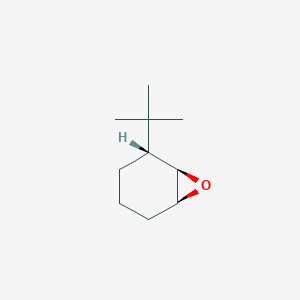
![1-[(1-Butoxy-3-chloroprop-2-EN-1-YL)oxy]butane](/img/structure/B14715641.png)

